Oxyquinoline, D2, #2

Description

Historical Context and Evolution of Academic Inquiry into Quinoline-8-ol Derivatives

The journey of quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.goviipseries.org However, the specific isomer, 8-hydroxyquinoline (B1678124) (also known as quinolin-8-ol or oxyquinoline), was first synthesized in 1880 by Hugo Weidel and his student Albert Cobenzl through the decarboxylation of an acid derived from cinchonine. wikipedia.org While they identified the compound as an "oxyquinoline," its precise structure was confirmed by Zdenko Hans Skraup in the following year, who also developed a method for synthesizing substituted quinolines. wikipedia.org

Early academic inquiry was significantly propelled by the discovery of the compound's ability to form insoluble chelates with various metal ions in the 1920s. wikipedia.org This property established 8-hydroxyquinoline as a valuable reagent in analytical chemistry for the quantitative determination and separation of metals. tandfonline.comscispace.com The latter half of the 20th century saw an expansion of research into its biological activities, revealing antiseptic, disinfectant, and pesticide properties. wikipedia.org This era also saw the development of numerous named reactions for synthesizing the core quinoline structure and its derivatives, further enabling academic exploration. iipseries.org

The evolution of research on quinoline-8-ol derivatives has progressed from fundamental synthesis and characterization to the sophisticated design of molecules for specific, high-value applications in medicine and technology.

| Year | Key Development | Significance |

| 1834 | Quinoline first isolated from coal tar by F. F. Runge. nih.goviipseries.org | Discovery of the parent quinoline scaffold. |

| 1880 | First synthesis of 8-hydroxyquinoline by H. Weidel and A. Cobenzl. wikipedia.org | Marks the beginning of oxyquinoline chemistry. |

| 1881 | Structural identification of 8-hydroxyquinoline by Z. H. Skraup. wikipedia.org | Provided a clear understanding of the molecule's structure, enabling further research. |

| 1920s | Discovery of insoluble metal chelates of 8-hydroxyquinoline. wikipedia.org | Established its role as a significant tool in analytical chemistry. |

| Mid-20th Century | Exploration of various synthetic methods (e.g., Skraup, Friedlander, Knorr). iipseries.org | Facilitated the synthesis of a wide array of derivatives for academic study. |

Significance of the 8-Hydroxyquinoline Nucleus in Advanced Chemical Research

The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in chemical research due to its unique structural and electronic properties. researchgate.net Its structure features a bicyclic system where a phenol (B47542) ring is fused to a pyridine (B92270) ring. nih.govresearchgate.net The close proximity of the hydroxyl group at position 8 to the nitrogen atom in the pyridine ring makes 8-hydroxyquinoline an exceptional monoprotic bidentate chelating agent. nih.gov This ability to form stable complexes with a wide range of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺, is central to its diverse applications. nih.gov

In medicinal chemistry, the 8-HQ scaffold is a cornerstone for designing therapeutic agents. researchgate.net Its derivatives have been investigated for a multitude of pharmacological activities. nih.gov The chelating ability of 8-HQ is often linked to its biological effects, where it can interfere with metal-dependent enzymes or restore metal homeostasis. tandfonline.com For instance, derivatives like clioquinol (B1669181) have been explored for neurodegenerative diseases such as Alzheimer's and Parkinson's, while others show promise as anticancer agents. tandfonline.comrsc.org

Beyond medicine, the 8-HQ nucleus is vital in materials science. Its metal complexes, particularly with aluminum (AlQ₃), are benchmark materials used as electron transporters and emitters in Organic Light-Emitting Diodes (OLEDs). scispace.comresearchgate.net The inherent fluorescence of the scaffold and its modulation upon metal binding also make it an excellent platform for developing fluorescent chemosensors for detecting specific metal ions in biological and environmental systems. scispace.comnih.gov The versatility of the 8-HQ core, which allows for functionalization at various positions, enables chemists to fine-tune its properties for these advanced applications. mdpi.com

| Field of Research | Significance of 8-Hydroxyquinoline Scaffold | Example Application |

| Medicinal Chemistry | Acts as a versatile pharmacophore for drug design; potent metal-chelating properties. tandfonline.comnih.gov | Development of anticancer, antineurodegenerative, and antimicrobial agents. rsc.orgmdpi.com |

| Materials Science (OLEDs) | Forms stable, luminescent metal complexes that serve as electron-transporting and emitting layers. scispace.com | Tris(8-hydroxyquinolinato)aluminium (AlQ₃) is a classic electron-transporting material in OLEDs. scispace.com |

| Analytical Chemistry | Strong and selective chelating agent for metal ions. scispace.com | Used in gravimetric analysis, separation techniques, and as a fluorescent chemosensor for metal ions. scispace.com |

| Synthetic Chemistry | Serves as a versatile building block for creating complex molecules and hybrid structures. frontiersin.orgmdpi.com | Synthesis of hybrid molecules combining the 8-HQ moiety with other pharmacophores. nih.gov |

Overview of Current Academic Research Trajectories in Oxyquinoline Chemistry

Contemporary research on the oxyquinoline scaffold is vibrant and multidisciplinary, focusing on leveraging its unique chemical properties to address challenges in medicine, materials science, and beyond.

A major trajectory is the rational design of novel therapeutic agents. Researchers are creating sophisticated 8-HQ derivatives and hybrids to develop more potent and selective drugs. researchgate.netnih.gov This includes the synthesis of molecules targeting multidrug-resistant (MDR) cancer cells, a significant challenge in oncology. rsc.orgacs.org The design of these compounds often focuses on enhancing properties like solubility and the ability to cross the blood-brain barrier. mdpi.com For example, the development of second-generation chelators like PBT2 for neurodegenerative diseases aims to improve upon the properties of earlier compounds like clioquinol. tandfonline.commdpi.com

Another significant area of research is the development of advanced materials. There is ongoing work to synthesize new 8-HQ derivatives for use as fluorescent chemosensors with high selectivity and sensitivity for specific metal ions, which are important for environmental monitoring and biological imaging. scispace.com In the field of electronics, while AlQ₃ is a well-established material, research continues to explore new 8-HQ-based metal complexes with improved efficiency, stability, and color tuning for next-generation OLED displays. scispace.com

Furthermore, modern synthetic methodologies are being applied to the 8-HQ scaffold. Techniques like the Suzuki cross-coupling reaction are employed to introduce diverse functional groups at specific positions on the quinoline ring, allowing for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. researchgate.net The synthesis of 8-HQ-based metal-organic frameworks (MOFs) and polymers is also an emerging field, with potential applications in catalysis, gas storage, and separation technologies.

| Research Trajectory | Primary Goal | Recent Focus Areas |

| Medicinal Chemistry | Development of novel therapeutic agents with enhanced efficacy and selectivity. nih.gov | Overcoming multidrug resistance in cancer; designing brain-permeable agents for neurodegenerative diseases; creating novel antimicrobial and anti-HIV agents. researchgate.netrsc.orgmdpi.com |

| Materials Science | Creation of advanced functional materials for electronic and sensing applications. scispace.com | Highly sensitive and selective fluorescent chemosensors for metal ions; new emitter and transport materials for more efficient OLEDs. scispace.comnih.gov |

| Synthetic Chemistry | Exploration of new and efficient methods to functionalize the 8-HQ scaffold. researchgate.net | Application of cross-coupling reactions for targeted derivatization; synthesis of hybrid molecules and polymers containing the 8-HQ moiety. nih.govresearchgate.net |

| Bioinorganic Chemistry | Understanding and utilizing the coordination chemistry of 8-HQ with various metal ions. nih.gov | Studying the mechanism of action of metallodrugs based on 8-HQ; developing metal complexes as therapeutic or diagnostic agents, such as the anticancer complex KP46. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

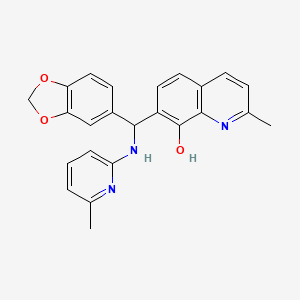

7-[1,3-benzodioxol-5-yl-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-14-4-3-5-21(25-14)27-22(17-9-11-19-20(12-17)30-13-29-19)18-10-8-16-7-6-15(2)26-23(16)24(18)28/h3-12,22,28H,13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZDPGHRTDVQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(C2=CC3=C(C=C2)OCO3)C4=C(C5=C(C=CC(=N5)C)C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Advanced Oxyquinoline Compounds

Functionalization and Derivatization at Various Positions

Incorporation of Aminomethyl Groups via Mannich Reaction

Complexation with Main Group Elements (e.g., Al)

Among the main group elements, aluminum (Al) forms a particularly notable complex with 8-hydroxyquinoline (B1678124), known as tris(8-hydroxyquinolinato)aluminum (Alq3). scbt.comnih.govcymitquimica.com

Aluminum (Al): Alq3 is synthesized by the reaction of an aluminum(III) source with three equivalents of 8-hydroxyquinoline. rsc.org This complex is widely recognized for its use as an emissive and electron-transporting material in organic light-emitting diodes (OLEDs). scirp.org The synthesis conditions, such as pH and temperature, can be optimized to maximize the yield of Alq3. researchgate.net A series of bis(8-quinolinolato)aluminum ethyl complexes have also been synthesized and characterized. acs.org

Interactive Data Table: Main Group Element-Oxyquinoline Complexes

| Element | Complex | Formula | Key Application |

| Aluminum (Al) | Tris(8-hydroxyquinolinato)aluminum scbt.comnih.gov | C27H18AlN3O3 scbt.comnih.gov | Organic Light-Emitting Diodes (OLEDs) scirp.org |

Complexation with Lanthanide and Actinide Series Elements (e.g., Eu, U, In)

Oxyquinoline and its derivatives also form complexes with elements from the lanthanide and actinide series, often exhibiting interesting photophysical properties. acs.orgmcmaster.caresearchgate.net

Europium (Eu): Europium(III) complexes with 8-hydroxyquinoline derivatives have been synthesized and are known for their strong luminescence. researchgate.netnih.gov The introduction of electron-donating groups on the 8-hydroxyquinoline ligand can enhance the luminescence intensity of the corresponding europium(III) complex. nih.gov The synthesis of these complexes often results in structures where the ligand coordinates effectively with the Eu(III) ion, leading to efficient energy transfer and high fluorescence quantum yields. nih.gov

Uranium (U): Uranium, in its hexavalent state as the uranyl ion (UO2 2+), forms complexes with 8-hydroxyquinoline. rsc.orgacs.orgd-nb.infonih.gov The reaction of uranyl acetate (B1210297) with 8-hydroxyquinoline derivatives can yield complexes such as UO2(C9H6NO)2(CH3OH). acs.org In some uranyl complexes, 8-hydroxyquinoline can act as both a bidentate and a unidentate ligand. rsc.org

Indium (In): Indium(III) forms stable complexes with 8-hydroxyquinoline and its derivatives. sisgeenco.com.brnih.govnih.govgoogle.com The formation of mono-, bis-, and tris-ligand complexes has been observed. nih.gov The tris-ligand complex, InQ3, is particularly stable at physiological pH. nih.gov These complexes have been synthesized and characterized, with some studies focusing on their potential biological applications. sisgeenco.com.brdntb.gov.ua

Interactive Data Table: Lanthanide and Actinide-Oxyquinoline Complexes

| Element | Typical Complex Formula | Key Property/Application | Synthesis Note |

| Europium (Eu) | Eu(L)n(NO3)3·xH2O (L=8-HQ derivative) nih.gov | Luminescence researchgate.netnih.gov | Ligand substitution influences luminescence intensity nih.gov |

| Uranium (U) | UO2(8-HQ)2(Solvent) acs.org | Photoluminescence acs.org | Synthesized from uranyl acetate and 8-HQ derivative acs.org |

| Indium (In) | In(8-HQ)3 nih.gov | Stable at physiological pH nih.gov | Formation of mono, bis, and tris complexes observed nih.gov |

Structural Elucidation via X-ray Crystallography

X-ray crystallography has been an indispensable tool for the definitive structural characterization of metal-oxyquinoline complexes, providing precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

The coordination environment around the metal center in these complexes is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, in many divalent metal complexes with 8-hydroxyquinoline (often abbreviated as 8-HQ or Ox), a common structural motif is the formation of a square planar or pseudo-octahedral geometry. scirp.org Copper(II) complexes with derivatives like clioquinol (B1669181) and 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2) have been shown to adopt square-based pyramidal structures for mono- and bis-complexes, while bis-complexes with 8-HQ or clioquinol tend towards square-planar or pseudo-octahedral geometries. nih.gov

In the case of tris(8-hydroxyquinolinato)aluminum (Alq3), a prominent material in organic light-emitting diodes (OLEDs), several crystalline phases (α, β, γ, δ, and ε) have been identified, each with distinct structural arrangements that influence its photoluminescent properties. nih.gov The self-assembly of zinc(II) complexes with a trifluorophenyl-substituted 8-hydroxyquinolinate ligand has been shown to yield a variety of structures, including mononuclear, binuclear, and trinuclear species, depending on the anions and solvent systems used. nih.gov

Lanthanide complexes with oxyquinoline derivatives also exhibit diverse and often high coordination numbers. For example, nine-coordinate lanthanide complexes with a pincer O,N,O-type ligand have been synthesized and structurally characterized, revealing a monocapped octahedral geometry around the metal ion. researchgate.net The crystal structures of these complexes confirm that the coordination bond distances are in agreement with the lanthanide contraction. researchgate.net Similarly, tetranuclear lanthanide complexes supported by hydroxyquinoline-calix ossila.comarene ligands have been shown to contain a rectangular arrangement of four eight-coordinate Ln³⁺ ions. researchgate.net The size of the lanthanide ion plays a crucial role in determining the final complex structure, which is primarily governed by stereochemistry. core.ac.uk

Table 1: Selected Crystallographic Data for Metal-Oxyquinoline Complexes

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Cu(PBT2)]+ | Cu(II) | Square-based pyramidal | Mono-complex with PBT2 ligand | nih.gov |

| [Cu(CQ)2] | Cu(II) | Square-planar/pseudo-octahedral | Bis-complex with clioquinol ligand | nih.gov |

| [Zn3(L)6] | Zn(II) | Trinuclear | Self-assembled from a trifluorophenyl-substituted 8-hydroxyquinolinate ligand | nih.gov |

| L-Nd | Nd(III) | Monocapped octahedral | Nine-coordinate complex with a pincer O,N,O ligand | researchgate.net |

| [Tb4(H3L)2(µ-OH)2(NO3)4] | Tb(III) | Tetranuclear, eight-coordinate | Rectangular arrangement of Tb³⁺ ions bridged by hydroxido and quinolinolato-O atoms | researchgate.net |

Spectroscopic Properties of Metal-Oxyquinoline Complexes (e.g., NMR, IR, UV-Vis, Fluorescence)

The spectroscopic properties of metal-oxyquinoline complexes provide valuable insights into their electronic structure, bonding, and photophysical behavior.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of diamagnetic metal-oxyquinoline complexes in solution. rsc.org 1H and 13C NMR spectroscopy can be used to confirm the coordination of the oxyquinoline ligand to the metal center and to characterize the structure and purity of the resulting complexes. nih.govacs.org For instance, in the complexation of Al(III) with 8-hydroxyquinoline-5-sulfonate, multinuclear (1H, 13C, and 27Al) NMR studies, combined with DFT calculations, have been used to propose the geometries of the 1:1, 1:2, and 1:3 (metal:ligand) complexes in aqueous solution. rsc.org These studies revealed that the complexes are mononuclear with an approximately octahedral geometry. rsc.org

IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying the coordination of the oxyquinoline ligand through the observation of shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation. scirp.org The disappearance or shift of the broad O-H stretching band of the free ligand is a clear indication of deprotonation and coordination of the phenolic oxygen to the metal ion. scirp.org

UV-Vis Spectroscopy: The electronic absorption spectra of metal-oxyquinoline complexes in the ultraviolet-visible (UV-Vis) region are characterized by intense absorption bands arising from intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. mdpi.comnih.gov The positions and intensities of these bands are sensitive to the nature of the metal ion, the substituents on the oxyquinoline ring, and the solvent environment. nih.gov For example, the absorption spectrum of Alq3 shows peaks around 257 nm and 358 nm. mdpi.com The introduction of an electron-donating group at the 4-position of the quinoline (B57606) ring can cause a blue shift in the absorption maximum. nih.gov

Fluorescence Spectroscopy: Many metal-oxyquinoline complexes, particularly those of Al(III), Zn(II), and some lanthanides, exhibit strong fluorescence, making them suitable for applications in OLEDs and as fluorescent probes. ontosight.airesearchgate.net Tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known green-emitting material with a fluorescence maximum around 530 nm. nih.gov The emission wavelength can be tuned by chemical modification of the ligand or by doping with other materials. nih.gov For instance, doping Alq3 with ZnO quantum dots can shift the emission to yellow. nih.gov The fluorescence quantum yield of these complexes can also be significantly enhanced by appropriate substitution on the oxyquinoline ligand. nih.gov

Table 2: Spectroscopic Data for Selected Metal-Oxyquinoline Complexes

| Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| Al(III) with 8-hydroxyquinoline-5-sulfonate | NMR (1H, 13C, 27Al) | Formation of 1:1, 1:2, and 1:3 complexes with octahedral geometry | rsc.org |

| Cu(II), Ni(II), Co(II) with 8-HQ | IR | Coordination through oxygen and nitrogen atoms confirmed by shifts in vibrational bands | scirp.org |

| Alq3 | UV-Vis | Absorption maxima at ~257 nm and ~358 nm | mdpi.com |

| Alq3 | Fluorescence | Green emission peak at ~530 nm | nih.gov |

| Aluminium tris(4-morpholinyl-8-hydroxyquinoline) | Fluorescence | Blue-shifted emission and higher quantum yield compared to Alq3 | nih.gov |

Thermodynamic and Kinetic Stability of Metal-Oxyquinoline Complexes

The stability of metal-oxyquinoline complexes can be described in terms of both thermodynamics and kinetics. slideshare.netslideshare.netscribd.com Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the formation constant (K) or stability constant (log K). gcnayanangal.com Kinetic stability, on the other hand, relates to the lability or inertness of the complex, which is the rate at which it undergoes ligand substitution reactions. slideshare.netslideshare.net

The thermodynamic stability of metal-oxyquinoline complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronegativity) and the basicity of the oxyquinoline ligand. slideshare.net Generally, for a given ligand, the stability of the complexes follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The high stability of these chelates is attributed to the strong covalent character of the metal-ligand bonds and the formation of a stable five-membered chelate ring. rsc.org

Substituents on the oxyquinoline ring can significantly affect the stability of the complexes. For example, the presence of a methyl group in the 2-position of 8-hydroxyquinoline leads to steric hindrance, resulting in a decrease in the stability of the corresponding metal chelates compared to those of 4-methyl-8-hydroxyquinoline. rsc.orgosti.gov The formation constants for chelates of 2-methyl-8-hydroxyquinoline are typically 1.5 to 5 log units lower than those of the 4-methyl derivative. osti.gov

The kinetic stability of these complexes is also an important consideration. While a complex may be thermodynamically stable, it can be kinetically labile, meaning it undergoes rapid ligand exchange. Conversely, a thermodynamically unstable complex can be kinetically inert. Studies on the oxidation of 8-oxyquinoline by Ce(IV) have shown the formation of an intermediate complex, and the kinetic and thermodynamic characteristics of this intermediate have been investigated. researchgate.net

Table 3: Formation Constants (log K) for Metal Complexes with Oxyquinoline Derivatives

| Metal Ion | Ligand | log K1 | log K2 | Reference |

|---|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | - | - | rsc.org |

| Ni(II) | 8-Hydroxyquinoline | - | - | rsc.org |

| Co(II) | 8-Hydroxyquinoline | - | - | rsc.org |

| Zn(II) | 8-Hydroxyquinoline | - | - | rsc.org |

| Cu(II) | 2-Methyl-8-hydroxyquinoline | - | - | osti.gov |

| Ni(II) | 2-Methyl-8-hydroxyquinoline | - | - | osti.gov |

Redox Behavior of Metal-Oxyquinoline Complexes

The redox behavior of metal-oxyquinoline complexes is of significant interest due to their potential applications in electrocatalysis, sensors, and OLEDs. Cyclic voltammetry is a commonly used technique to investigate the electrochemical properties of these complexes. scientific.netresearchgate.net

The redox processes in these complexes can be either metal-centered or ligand-centered. In many cases, the 8-oxyquinoline ligand itself is redox-active, undergoing reduction in two one-electron diffusion waves. scientific.netresearchgate.net The first reduction wave is observed at less negative potentials than that of quinoline itself. researchgate.net

The metal ion can also participate in redox reactions. For example, the cyclic voltammogram of a ternary Cu(II) complex with a Schiff base and 8-hydroxyquinoline shows an oxidation peak at -0.394 V. asianpubs.org Upon addition of DNA, the peak currents decrease, and the peak potential shifts positively, indicating an interaction between the complex and DNA. asianpubs.org

In a study of various chelate complexes based on 8-oxyquinoline, including those with Sn, Ge, Ti, W, Fe, and Sb, the electrochemical behavior was investigated by cyclic voltammetry. scientific.netresearchgate.net For the Ti(Oxin)Cl3 complex, a single two-electron peak was observed in the anodic region, suggesting two irreversible sequential or parallel oxidation stages with close potentials. researchgate.net The initial step is proposed to be the rupture of the oxygen-metal bond. researchgate.net

The redox properties of copper(II) and iron(III) complexes with 8-hydroxyquinoline derivatives have also been studied in relation to their anticancer activity. rsc.org It was found that more cytotoxic ligands tend to stabilize the lower oxidation state of the metal ions. rsc.org

Table 4: Redox Potentials of Selected Metal-Oxyquinoline Complexes

| Complex | Technique | Redox Process | Potential (V) | Reference |

|---|---|---|---|---|

| [Cu(L)(OHQ)]·2H2O | Cyclic Voltammetry | Oxidation | -0.394 | asianpubs.org |

| Ti(Oxin)Cl3 | Cyclic Voltammetry | Reduction | -0.61 | scientific.net |

| Cu(II)-CQ system | Cyclic Voltammetry | Reduction (mono-complex) | -0.207 | |

| Cu(II)-CQ system | Cyclic Voltammetry | Reduction (bis-complex) | -0.596 | |

| L-Nd complex | Cyclic Voltammetry | Oxidation (E1/21) | 0.11 vs Fc+/Fc | researchgate.net |

Supramolecular Assembly and Self-Organization of Oxyquinoline Complexes

The ability of metal-oxyquinoline complexes to form ordered supramolecular structures through non-covalent interactions is a fascinating area of research with implications for the design of functional materials. These interactions include hydrogen bonding, π-π stacking, C-H···π interactions, and halogen-related interactions. nih.gov

The self-assembly of these complexes can lead to the formation of diverse and often unprecedented structures. For instance, the solvothermal reaction of ZnX₂ salts with a trifluorophenyl-substituted 8-hydroxyquinolinate ligand resulted in the formation of mononuclear, binuclear, and trinuclear Zn(II) structures, which further assembled into four different types of supramolecular networks. nih.gov These networks were controlled by a combination of non-covalent interactions. nih.gov

Hydrogen bonding plays a crucial role in the hierarchical self-assembly of some zinc(II) complexes of amide- and urea-substituted 8-hydroxyquinolines. researchgate.net In these systems, two different non-covalent interactions with well-balanced strengths can bring together multiple individual components into a single, well-defined aggregate. researchgate.net

The formation of supramolecular structures can also influence the photophysical properties of the complexes. For example, in anodic porous alumina, it is suggested that isolated Alq3 species inside nanovoids and aggregated Alq3 clusters in the pores give rise to two distinct fluorescence peaks at 480 and 505 nm, respectively. mdpi.com The isolated species are thought to be attached to adsorption sites with higher binding energies. mdpi.com

Coordination Chemistry and Metal Complexation of Oxyquinoline and Its Derivatives

Fundamental Principles of Oxyquinoline-Metal Interactions

The ability of oxyquinoline to form stable complexes with metal ions is central to its widespread applications. This section elucidates the key mechanisms and theoretical underpinnings of these interactions.

Chelation Mechanisms and Binding Modes (O, N Atoms)

Oxyquinoline, also known as 8-hydroxyquinoline (B1678124) or oxine, is a privileged bidentate ligand in coordination chemistry. scirp.orgajchem-a.comscirp.org Its remarkable chelating ability stems from the presence of two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgajchem-a.com This arrangement allows oxyquinoline to form a stable five-membered ring with a metal ion. The complexation process typically involves the deprotonation of the hydroxyl group, enabling the oxygen atom to coordinate with the metal center. ajchem-a.comresearchgate.net

The primary binding mode of oxyquinoline involves this bidentate chelation through its nitrogen and oxygen atoms. scirp.orgnih.gov This dual coordination is a recurring theme in its interactions with various metals. However, in certain instances, such as in the uranyl complex [UO2(C9H6NO)2(C9H7NO)], one of the oxyquinoline molecules acts as a unidentate ligand, coordinating only through the phenolate (B1203915) oxygen. rsc.org The versatility of its coordination behavior contributes to the formation of a diverse range of metal complexes with varying geometries and properties.

Ligand Field Theory Applications in Oxyquinoline Complexes

Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of metal-oxyquinoline complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, along with the geometry of the complex, dictates its magnetic properties, color, and spectroscopic behavior.

For instance, in transition metal complexes, the d-d electronic transitions are responsible for their characteristic colors. The electronic spectra of these complexes can be interpreted using LFT to determine the coordination environment of the metal ion. For example, the geometry of copper(II)-oxyquinoline complexes can be inferred from their electronic spectra, with some forming square-planar geometries while others adopt an octahedral geometry through the coordination of water molecules. scirp.orgscirp.org In the case of chromium(III) complexes, which are kinetically inert due to their d3 electronic configuration, LFT helps in understanding their thermodynamic stability, which is comparable to that of aluminum(III) complexes. mdpi.com

Synthesis and Characterization of Metal-Oxyquinoline Complexes

The synthesis of metal-oxyquinoline complexes is generally straightforward, often involving the reaction of a metal salt with oxyquinoline in a suitable solvent. nih.gov Various analytical techniques are employed to characterize the resulting complexes and elucidate their structures and properties. These methods include Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. ajchem-a.commdpi.comacs.org

Complexation with Transition Metals (e.g., Cu, Zn, Ni, Ru, Fe)

Oxyquinoline and its derivatives readily form complexes with a wide range of transition metals, including copper (Cu), zinc (Zn), nickel (Ni), ruthenium (Ru), and iron (Fe). researchgate.netnih.gov

Copper (Cu): Copper(II) complexes with 8-hydroxyquinoline often exhibit a 1:2 metal-to-ligand molar ratio. scirp.orgscirp.org Depending on the reaction conditions, these complexes can adopt either a square-planar or an octahedral geometry, the latter involving the coordination of water molecules. scirp.orgscirp.org

Zinc (Zn) and Nickel (Ni): Similar to copper, nickel(II) and zinc(II) also form stable complexes with 8-hydroxyquinoline. scirp.orgscirp.orgresearchgate.net For instance, the synthesis of a nickel(II) complex with 8-hydroxyquinoline has been reported with a yield of 63.5%. scirp.orgscirp.org These complexes are often studied for their potential applications in various fields.

Ruthenium (Ru): Organoruthenium complexes featuring 8-hydroxyquinoline ligands have been synthesized and characterized. nih.govnih.govscilit.com For example, ruthenium(II) polypyridine complexes containing 8-hydroxyquinoline have been prepared and shown to possess interesting biological activities. nih.gov The synthesis often involves the reaction of a ruthenium precursor, such as [Ru(η6-p-cymene)(μ-Cl)Cl]2, with the 8-hydroxyquinoline ligand. mdpi.com

Iron (Fe): 8-hydroxyquinoline forms coordination complexes with both iron(II) and iron(III) ions. mdpi.comnih.gov Mass spectrometry studies have confirmed the formation of a mixture of coordination complexes with both valence states of iron. mdpi.com These complexes are of interest due to their potential involvement in various biological processes. nih.gov

Interactive Data Table: Transition Metal-Oxyquinoline Complexes

| Metal | Typical Stoichiometry (Metal:Ligand) | Coordination Geometry | Synthesis Method | Characterization Techniques |

| Copper (Cu) | 1:2 scirp.orgscirp.org | Square-planar or Octahedral scirp.orgscirp.org | Reaction of Cu(II) salt with 8-HQ scirp.org | FTIR, UV-Vis, Conductometric methods scirp.orgscirp.org |

| Zinc (Zn) | 1:2 researchgate.net | Tetrahedral | Reaction of Zn(II) salt with 8-HQ researchgate.net | FTIR, UV-Vis, AAS researchgate.net |

| Nickel (Ni) | 1:2 scirp.orgscirp.org | Octahedral scirp.org | Reaction of Ni(II) salt with 8-HQ scirp.orgscirp.org | FTIR, UV-Vis, Conductometric methods scirp.orgscirp.org |

| Ruthenium (Ru) | 1:1:1 (Ru:cymene:hq) nih.gov | Piano-stool | Reaction of Ru precursor with 8-HQ derivative nih.govmdpi.com | NMR, ESI-MS, X-ray crystallography nih.govmdpi.com |

| Iron (Fe) | Forms various complexes mdpi.com | Varies | In-situ formation with Fe(II) and Fe(III) mdpi.com | Nano-electrospray-mass spectrometry mdpi.com |

Molecular and Cellular Biological Interactions: Mechanistic Investigations

Modulation of Enzymatic Activities and Signaling Pathways

Oxyquinoline derivatives have been shown to influence a range of enzymatic systems and signaling cascades that are crucial for cellular homeostasis, response to stress, and disease progression. The following subsections explore these modulatory effects in detail.

Oxyquinoline and its derivatives are recognized inhibitors of prolyl hydroxylase domain enzymes (PHDs), which are key regulators of the hypoxia-inducible factor (HIF) pathway. mdpi.com PHDs are non-heme iron dioxygenases that, under normal oxygen conditions (normoxia), hydroxylate specific proline residues on HIF-α subunits. mdpi.comrndsystems.com This hydroxylation allows the von Hippel-Lindau protein (pVHL) to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. mdpi.comresearchgate.net

The inhibitory mechanism of oxyquinoline derivatives involves their interaction with the active site of PHDs. Specifically, 8-oxyquinoline derivatives function by binding to the active site iron, a critical cofactor for PHD activity. nih.gov Some derivatives, characterized by a "branched tail" at the 7th position of the oxyquinoline ring, mimic the structure of the HIF peptide, which interferes with the binding of the natural substrate. nih.govmedchemexpress.com This structural mimicry, rather than just iron chelation ability, is considered crucial for their inhibitory potency. mdpi.com By inhibiting PHDs, these compounds prevent the degradation of HIF-α, leading to its stabilization and accumulation even under normoxic conditions. rndsystems.comnih.gov

The stabilization of HIF-α allows it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of numerous target genes. researchgate.netcellsignal.com This response, which mimics a cellular reaction to hypoxia, includes the upregulation of genes involved in erythropoiesis (like erythropoietin, EPO), angiogenesis, and metabolism. mdpi.comresearchgate.net For instance, certain oxyquinoline derivatives have been shown to upregulate HIF-1α and its target genes, including EPO, VEGF, LDHA, and PGK1. mdpi.com Comparative transcriptomic analyses have demonstrated that novel oxyquinoline inhibitors can induce HIF1 and HIF2-linked pathways with high potency. researchgate.net

Table 1: Research Findings on Oxyquinoline's Interaction with the PHD-HIF Pathway

| Oxyquinoline Derivative | Mechanism of Action | Observed Effect | References |

|---|---|---|---|

| 8-Oxyquinoline Derivatives | Bind to the active site iron of PHDs. nih.gov | Inhibit PHD activity, leading to HIF pathway stabilization. nih.gov | nih.gov |

| Adaptaquin (branched tail oxyquinoline) | Mimics the fold of the HIF peptide at the active site. nih.gov | Potent stabilization of HIF; neuroprotective in certain models. nih.gov | nih.gov |

| Unnamed Oxyquinoline Derivatives | Structural fit in the active site is critical. mdpi.com | Upregulation of HIF-1α and target genes (EPO, VEGF, etc.). mdpi.com | mdpi.com |

| Novel Oxyquinoline Inhibitors (#4896-3249, #5704-0720) | Specificity for HIF PHD2 suggested by effects on alternative substrates. researchgate.net | Potent activation of HIF-triggered glycolytic pathways. researchgate.net | researchgate.net |

Derivatives of oxyquinoline, such as clioquinol (B1669181), have been noted for their ability to inhibit cholinesterases. nih.gov Cholinesterase inhibitors, also known as anti-cholinesterases, act by preventing the enzyme acetylcholinesterase (AChE) from breaking down the neurotransmitter acetylcholine (B1216132) (ACh). medchemexpress.com This inhibition leads to an increase in the concentration and duration of action of ACh at cholinergic synapses in the nervous system.

The general mechanism of cholinesterase inhibition can be reversible or irreversible. medchemexpress.com Reversible inhibitors, which include compounds with carbamate (B1207046) or ammonium (B1175870) groups, bind non-covalently to the active site of the enzyme. medchemexpress.com The active center of cholinesterases contains two primary sites: an anionic site and an esteratic site. Inhibitors can interact with these sites to block the binding and subsequent hydrolysis of acetylcholine. The inhibition by clioquinol is described as reversible. nih.gov By maintaining higher levels of acetylcholine, these inhibitors can enhance cholinergic neurotransmission, a mechanism that is therapeutically relevant in conditions characterized by a deficit in this neurotransmitter system. medchemexpress.com

Oxyquinoline and its derivatives also interact with monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. The inhibition of MAO leads to increased levels of these neurotransmitters in the brain.

The ability of the 8-hydroxyquinoline (B1678124) scaffold to bind metal ions has led to its investigation as an inhibitor of metalloproteases, a family of zinc-dependent enzymes. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are particularly relevant targets as they play significant roles in tissue remodeling and disease processes like cancer.

A series of 8-hydroxyquinoline derivatives were specifically designed and synthesized as inhibitors of MMP-2 and MMP-9. Certain compounds from this series demonstrated potent inhibitory activity against these enzymes at submicromolar concentrations. Molecular docking studies suggested favorable binding of these derivatives within the active sites of MMP-2 and MMP-9. The inhibition of these MMPs by the derivatives led to downstream effects, including the suppression of cancer cell proliferation, invasion, and angiogenesis in vitro. Furthermore, Indium In-111 oxyquinoline has been noted to target Cathepsin B, another type of protease. The mechanism of inhibition by these compounds generally involves chelation of the zinc cofactor located in the enzyme's catalytic domain, which is essential for its proteolytic activity.

Table 2: Inhibitory Activity of 8-Hydroxyquinoline Derivatives against Metalloproteinases

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Observed Biological Effect | References |

|---|---|---|---|---|

| Derivative 5e | MMP-2 / MMP-9 | Submicromolar | Anti-proliferative, anti-invasive, anti-angiogenic in A549 cells; promotes apoptosis. | |

| Derivative 5h | MMP-2 / MMP-9 | Submicromolar | Anti-proliferative, anti-invasive, anti-angiogenic in A549 cells. |

The quinoline (B57606) scaffold, structurally related to oxyquinoline, is found in various inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival, proliferation, and oncogenesis. Several medicinally important heterocyclic scaffolds, including quinoline derivatives, have been synthesized and assessed for their ability to inhibit Pim kinases.

Structure-based drug design has led to the development of quinolone-based inhibitors of Pim-1 kinase. One study reported the synthesis of a series of quinolone carboxylic acid derivatives, with the most potent compound exhibiting an IC₅₀ value of 0.29 µM against Pim-1 kinase. Additionally, 2-oxoquinoline derivatives have been synthesized as dual inhibitors of Pim and mTORC kinases. The styrylquinoline class of compounds has also been identified as a promising scaffold for Pim-1 kinase inhibitors. medchemexpress.com These findings indicate that the broader quinoline and quinolone chemical structures serve as a viable foundation for developing modulators of Pim-1 kinase activity.

Interactions with Metalloproteases (e.g., MetAP1, MetAP2, Cathepsin B)

Interactions with Biomacromolecules and Cellular Structures

Oxyquinoline's interactions are not limited to enzymes and signaling proteins; it also engages with other fundamental cellular components. When complexed with Indium-111, oxyquinoline forms a neutral, lipid-soluble complex that can readily penetrate the cell membrane. Once inside the cell, the indium cation is released from the oxyquinoline carrier and becomes firmly attached to various cytoplasmic components. The liberated oxyquinoline is then released from the cell. The mechanism is thought to involve an exchange reaction where subcellular components with a stronger affinity for indium chelate the metal ion away from oxyquinoline.

Beyond this role as a cellular delivery agent, oxyquinoline itself has been shown to interact with nucleic acids. Studies have demonstrated that oxyquinoline can bind to DNA, an interaction that is observed in the presence of liver enzymes. The interaction of small molecules with biomacromolecules like DNA is a key area of research for understanding their biological effects. Furthermore, derivatives of oxyquinoline, such as 8-hydroxyquinoline-5-sulphonic acid, have been used to study interactions with other biomacromolecules like metallothioneins through fluorescence quenching techniques.

DNA Binding and Biosynthesis Inhibition Mechanisms

Oxyquinoline and its derivatives have been shown to interfere with fundamental cellular processes by binding to DNA and inhibiting its biosynthesis. This inhibitory action is a key component of their antimicrobial and cytotoxic effects.

One of the primary mechanisms is the inhibition of DNA gyrase and topoisomerase enzymes. smolecule.comresearchgate.net These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting these enzymes, oxyquinoline derivatives can halt bacterial growth and induce cell death. smolecule.com For instance, 5-Chloro-8-hydroxyquinoline (B194070), also known as Cloxiquine, is believed to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. smolecule.com The interaction with DNA gyrase is thought to occur at specific binding sites that form after the enzyme complexes with DNA. nih.gov This binding is saturable and correlates with the inhibition of the enzyme's supercoiling activity and the induction of DNA breakage. nih.gov

Furthermore, some platinum(II) derivatives of 8-hydroxyquinoline have been found to trigger DNA damage, leading to senescence and apoptosis in cancer cells. rsc.org Studies have also demonstrated that oxyquinoline can bind to DNA, an interaction that is enhanced in the presence of a liver extract. cir-safety.org This binding can slow the migration of DNA in gel electrophoresis, indicating a physical association. tubitak.gov.tr

Oxyquinoline is also recognized as an antifungal transcription inhibitor. Some rhodium(III) complexes of 8-hydroxyquinoline have been shown to interact with calf thymus DNA (ct-DNA) primarily through an intercalative binding mode. researchgate.net Additionally, certain 3-aryl-7-hydroxyquinolines have demonstrated inhibitory activity against Topoisomerase IIα. sioc-journal.cn

| Compound/Derivative | Target Enzyme/Process | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline (Cloxiquine) | DNA gyrase | Bacteria | Inhibition of bacterial DNA replication. | smolecule.com |

| Norfloxacin (a quinolone) | DNA gyrase | Bacteria | Inhibition of DNA supercoiling and induction of DNA breakage. | nih.gov |

| Platinum(II) derivatives of 8-hydroxyquinoline | DNA | MDA-MB-231 breast cancer cells | Induction of DNA damage, leading to senescence and apoptosis. | rsc.org |

| Rhodium(III) complexes of 8-hydroxyquinoline | ct-DNA | In vitro | Intercalative binding to DNA. | researchgate.net |

| 3-Aryl-7-hydroxyquinolines | Topoisomerase IIα | In vitro | Inhibition of enzyme activity. | sioc-journal.cn |

Protein Interaction and Folding Modulation (e.g., amyloid-beta aggregation)

Oxyquinoline and its derivatives are known to interact with various proteins, modulating their folding and function. A significant area of this research is their effect on the aggregation of amyloid-beta (Aβ) peptides, which is a hallmark of Alzheimer's disease.

8-Hydroxyquinoline-based compounds have been shown to suppress the formation of Aβ oligomers and amyloid deposition. acs.org They can interact with Aβ peptides even in the absence of metal ions, disrupting their aggregation. acs.org The chelation of metal ions, such as copper, zinc, and iron, which are implicated in Aβ aggregation, is a key mechanism of action for many oxyquinoline derivatives. plos.orgusask.ca For example, bis-8-hydroxyquinoline ligands have demonstrated a significantly increased ability to protect against Aβ peptide precipitation in the presence of these metal ions compared to the single 8-hydroxyquinoline derivative, clioquinol. rsc.org

Novel hybrid 8-hydroxyquinoline-indole derivatives have been synthesized and shown to be effective inhibitors of both self-induced and metal-ion-induced Aβ aggregation. nih.gov Molecular docking studies suggest that these compounds interact with the Aβ peptide through hydrogen bonding, π-π stacking, and π-cation interactions, which inhibits its aggregation. nih.gov

Beyond amyloid-beta, oxyquinoline derivatives interact with other proteins. For instance, a derivative named YUM70 was found to directly bind to GRP78, a key protein in the endoplasmic reticulum, leading to ER stress-mediated apoptosis in pancreatic cancer cells. aacrjournals.org Additionally, some rhodium(III) complexes of 8-hydroxyquinoline have shown the ability to disrupt mitochondrial processes, which involves interactions with various mitochondrial proteins. researchgate.net The interaction of cytochrome c with amyloid-β has also been studied, revealing that it can modulate Aβ aggregation and toxicity. rsc.org

| Compound/Derivative | Target Protein/Process | Context | Observed Effect | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline-based compounds | Amyloid-beta (Aβ) aggregation | Alzheimer's disease models | Suppression of Aβ oligomer formation and amyloid deposition. | acs.org |

| Bis-8-hydroxyquinoline ligands | Metal-induced Aβ aggregation | In vitro (in presence of Cu(II), Zn(II), Fe(III)) | Increased protection against Aβ peptide precipitation. | rsc.org |

| Hybrid 8-hydroxyquinoline-indole derivatives | Self- and metal-induced Aβ aggregation | In vitro and cellular models | Inhibition of Aβ aggregation. | nih.gov |

| YUM70 (8-hydroxyquinoline derivative) | GRP78 | Pancreatic cancer cells | Induction of ER stress-mediated apoptosis. | aacrjournals.org |

| Cytochrome c | Amyloid-beta (Aβ) aggregation | In vitro | Modulation of Aβ aggregation and toxicity. | rsc.org |

Influence on Cell Membrane Permeability and Integrity

Oxyquinoline and its derivatives can exert significant effects on the permeability and integrity of cellular membranes, a key factor in their antimicrobial activity.

Studies have shown that these compounds can disrupt the cell membranes of microbes, leading to the leakage of essential cellular components and ultimately cell death. smolecule.com For example, 8-hydroxyquinoline-5-sulfonic acid derivatives have been found to compromise the functional integrity of the cytoplasmic membranes in fungi. nih.gov The interaction with the cell membrane can be a primary mode of action, as seen with clove oil released from microcapsules, which disrupts and permeabilizes the bacterial cell membrane. researchgate.net

The lipophilic nature of the 8-hydroxyquinoline molecule allows it to penetrate cell membranes. researchgate.net This property is crucial for its biological activity. In the context of its antimicrobial action, the ability to chelate metal ions is also important, as this can disrupt metal homeostasis within the bacterial cell. nih.gov For instance, an iron complex of 8-hydroxyquinoline, Fe(8-hq)3, can transport iron across the bacterial cell membrane, leading to a dual antimicrobial effect that combines the bactericidal activity of iron with the metal-chelating effect of the 8-hydroxyquinoline. nih.gov

Effects on Cell Wall Biogenesis and Architecture

In addition to affecting cell membranes, oxyquinoline derivatives have been shown to impact the biogenesis and architecture of the cell walls of certain microorganisms, particularly fungi.

Several studies have indicated that 8-hydroxyquinoline derivatives act on the fungal cell wall. nih.govresearchgate.net Sorbitol protection assays and scanning electron microscopy have revealed that these compounds can cause cell wall damage in Candida species and dermatophytes. nih.govnih.gov This damage can manifest as cell shrinkage and surface roughness. mdpi.comscilit.com

Derivatives such as clioquinol and those containing sulfonic acid have been specifically implicated in affecting fungal cell walls. researchgate.net The antifungal activity of an 8-hydroxyquinoline derivative with a triazole core was also linked to cell wall damage. mdpi.comscilit.com Furthermore, these compounds can inhibit the formation of pseudohyphae in C. albicans, which is a crucial aspect of its morphogenesis and virulence. nih.govnih.gov Some 8-hydroxyquinoline-2-carboxanilides are also thought to potentially influence the synthesis of the bacterial cell wall. jcu.cz

| Compound/Derivative | Target Organism | Observed Effect on Cell Wall/Membrane | Reference |

|---|---|---|---|

| 8-hydroxyquinoline-5-sulfonic acid derivatives | Fungi | Compromised functional integrity of the cytoplasmic membrane. | nih.gov |

| Clioquinol and sulfonic acid derivatives | Fungi (Candida sp., dermatophytes) | Damaged cell wall, inhibited pseudohyphae formation. | nih.govnih.govresearchgate.net |

| 8-hydroxyquinoline-triazole derivative | Fungi | Cell wall disruption, cell shrinkage, and surface roughness. | mdpi.comscilit.com |

| 8-hydroxyquinoline-2-carboxanilides | Bacteria (Desulfovibrio piger) | Potential influence on cell wall synthesis. | jcu.cz |

Mechanisms of Cell Fate Regulation

Oxyquinoline and its derivatives can profoundly influence cell fate, primarily through the induction of programmed cell death pathways such as apoptosis and autophagy. These mechanisms are central to their anticancer properties.

Induction of Apoptosis and Autophagy Pathways

Oxyquinoline and its complexes have been demonstrated to induce both apoptosis and autophagy in various cancer cell lines.

A ruthenium(II) complex with 8-hydroxyquinoline, Ru(quin)2, was shown to induce dose-dependent cytotoxicity in breast cancer cells, primarily driven by apoptosis. mdpi.com This was evidenced by an increase in BAX expression, enhanced caspase-3 activity, and elevated histone release. mdpi.com The same complex also induced autophagy, as indicated by the conversion of LC3-I to LC3-II and reduced levels of SQSTM1. mdpi.com Similarly, a novel 8-hydroxyquinoline derivative, HQ-11, was found to induce both paraptosis and apoptosis in breast cancer cells. nih.gov

Tris(8-hydroxyquinoline)iron (Feq3) has been shown to induce apoptosis in human head and neck carcinoma cells through oxidative stress and by activating the death receptor signaling pathway. researchgate.net This involves the upregulation of Bax and cytochrome c, and the downregulation of Bcl-2. researchgate.net Another quinoline derivative, DFIQ, induces apoptosis and autophagy in non-small cell lung cancer cells, a process linked to the production of reactive oxygen species (ROS). mdpi.com

In pancreatic cancer cells, a quinoline derivative was found to induce both apoptosis and autophagy by suppressing the Akt/mTOR pathway and inducing endoplasmic reticulum (ER) stress. nih.gov Cyclometalated iridium(III) complexes containing an 8-hydroxyquinoline derivative have also been shown to induce both apoptosis and autophagy in tumor cells by accumulating in lysosomes and damaging their integrity. nih.gov

Mitophagy Induction and Regulation

A more specific form of autophagy, known as mitophagy, which involves the selective degradation of mitochondria, is also a mechanism through which oxyquinoline derivatives can exert their anticancer effects.

Nickel(II) oxyquinoline-bipyridine complexes have been shown to induce apoptosis and autophagy in tumor cells through mitophagy pathways. researchgate.netrsc.org These complexes can cause a decrease in the mitochondrial membrane potential and an increase in intracellular reactive oxygen species, leading to the regulation of mitophagy-related proteins such as PINK1 and Parkin. researchgate.netrsc.org

Rhodium(III) complexes of 8-hydroxyquinoline have also been found to target mitophagy pathways to induce apoptosis in cancer cells. nih.gov These complexes can lead to the release of cytochrome c and a decrease in the levels of mitochondrial respiratory chain complexes. nih.gov Furthermore, zinc(II)-8-hydroxyquinoline complexes have been shown to induce significant apoptosis via mitophagy pathways in ovarian cancer cells. rsc.orgresearchgate.net

| Compound/Derivative | Cell Line/Organism | Induced Pathway(s) | Key Molecular Events | Reference |

|---|---|---|---|---|

| Ru(quin)2 (Ruthenium(II) complex) | T47D and MDA-MB-231 (Breast cancer) | Apoptosis and Autophagy | Increased BAX, caspase-3 activity; LC3-I to LC3-II conversion. | mdpi.com |

| HQ-11 (8-hydroxyquinoline derivative) | MCF7 and MDA-MB-231 (Breast cancer) | Paraptosis and Apoptosis | Extensive cytoplasmic vacuolation, inhibition of proteasome. | nih.gov |

| Tris(8-hydroxyquinoline)iron (Feq3) | SCC9 and SCC25 (Head and neck cancer) | Apoptosis | Increased ROS, upregulation of Bax and cytochrome c. | researchgate.net |

| DFIQ (Quinoline derivative) | Non-small cell lung cancer cells | Apoptosis and Autophagy | Increased ROS, apoptotic protein cleavage. | mdpi.com |

| Nickel(II) oxyquinoline-bipyridine complexes | A549/DDP (Tumor cells) | Apoptosis, Autophagy, and Mitophagy | Decreased mitochondrial membrane potential, regulation of PINK1 and Parkin. | researchgate.netrsc.org |

| Rhodium(III) complexes of 8-hydroxyquinoline | HCC1806 (Tumor tissues) | Apoptosis and Mitophagy | Release of cytochrome c, decreased mitochondrial respiratory chain complexes. | nih.gov |

| Zinc(II)-8-hydroxyquinoline complexes | SK-OV-3CR (Ovarian cancer) | Apoptosis and Mitophagy | Induction of apoptosis via mitophagy pathways. | rsc.orgresearchgate.net |

Mechanisms of Antimicrobial Action

The antibacterial activity of oxyquinoline is primarily attributed to its ability to chelate essential metal ions required for bacterial metabolism and survival. usda.govmdpi.comnih.gov This chelation disrupts metal homeostasis within the bacterial cells. mdpi.comnih.gov The 8-hydroxyquinoline molecule acts as a bidentate chelating agent, binding to metal ions through its nitrogen and oxygen donor atoms. mdpi.commdpi.com

One proposed mechanism suggests that the metal-8-hydroxyquinoline complex can dissociate into a 1:1 charged complex and a free ligand. tandfonline.com The charged complex can then block the metal-binding sites on bacterial enzymes, inhibiting their function and leading to an antimicrobial effect. tandfonline.com Additionally, the dissociated free ligand can bind to the metallic prosthetic groups of microbial enzymes, further inhibiting their activity. tandfonline.com

Research has shown that the antibacterial activity of 8-hydroxyquinoline against Mycobacterium tuberculosis is potentiated by copper ions. acs.org The compound acts as a copper ionophore, increasing the intracellular concentration of copper in the bacteria. acs.org This influx of copper induces a stress response, including the upregulation of the copper exporter CtpV. acs.org

Furthermore, some derivatives of 8-hydroxyquinoline have been found to target the type III secretion system in Gram-negative bacteria like Yersinia pseudotuberculosis and Chlamydia trachomatis. scispace.com Iron complexes of 8-hydroxyquinoline, such as Fe(8-hq)3, exhibit a dual antimicrobial mechanism. They transport iron into the bacterial cell, leveraging the bactericidal activity of iron, while the 8-hydroxyquinoline ligand simultaneously disrupts metal homeostasis through chelation. mdpi.comnih.gov

The antifungal action of oxyquinoline and its derivatives involves multiple pathways, primarily targeting the fungal cell wall and membrane. nih.govnih.gov Studies have shown that these compounds can cause damage to the fungal cell wall, a mechanism supported by sorbitol protection assays and scanning electron microscopy, which revealed cell shrinkage and surface roughness in treated fungal cells. nih.govnih.govmdpi.com

Some 8-hydroxyquinoline derivatives, such as clioquinol, have been shown to inhibit the formation of pseudohyphae in Candida albicans, a key virulence factor. nih.govnih.gov This effect on morphogenesis is considered a potential mode of action. nih.gov

While the primary mechanism appears to be cell wall disruption, some derivatives also compromise the functional integrity of the cytoplasmic membrane. nih.gov However, studies have indicated that the antifungal mechanism is not typically mediated by binding to ergosterol, a key component of the fungal cell membrane. nih.govmdpi.com The antifungal activity is often dependent on the specific derivative and the fungal species being targeted. nih.govoup.com The ability to chelate metal ions is also considered a contributing factor to the antifungal properties of 8-hydroxyquinoline. usda.govscispace.com

The antiprotozoal activity of oxyquinoline derivatives is largely attributed to their ability to disrupt the metabolic processes of protozoa through metal ion chelation. patsnap.com By binding to essential metal ions, these compounds inhibit critical enzymes involved in the parasite's energy production and other metabolic pathways, ultimately leading to the parasite's death. patsnap.com

For instance, against Entamoeba histolytica, the causative agent of amoebic dysentery, diiodohydroxyquinoline chelates metal ions that are vital for the parasite's survival. patsnap.com Another proposed mechanism involves the formation of a complex with the parasite's DNA, which inhibits replication and transcription, thereby stunting the growth and multiplication of the protozoa. patsnap.com

Research on Leishmania species has shown that 8-hydroxyquinoline can eliminate both promastigote and intracellular amastigote forms. nih.gov This effect may be enhanced by nitric oxide. nih.gov In vivo studies have demonstrated a reduction in tissue parasites associated with an increase in IFN-γ and a decrease in IL-4, indicating an immunomodulatory role in the host's response. nih.gov Quinoxaline-1,4-di-N-oxide derivatives, which share structural similarities, are thought to act by inhibiting key parasitic proteins like triosephosphate isomerase in Trichomonas vaginalis and thioredoxin reductase in Entamoeba histolytica. nih.gov

Antifungal Action Pathways

Neurochemical Modulation and Metal Dyshomeostasis Research

Oxyquinoline and its derivatives are potent chelators of various biological metal ions, including iron, copper, and zinc. mdpi.commdpi.comasianpubs.orgresearchgate.net This chelating ability is central to their investigation in the context of neurodegenerative diseases, such as Alzheimer's disease, where metal dyshomeostasis is a key pathological feature. nih.govusask.caresearchgate.net The accumulation of these metals can promote the aggregation of proteins like amyloid-beta (Aβ) and increase oxidative stress. usask.caresearchgate.net

The bidentate nature of the 8-hydroxyquinoline scaffold allows it to form stable complexes with these metal ions. mdpi.commdpi.com By chelating excess metal ions, these compounds can potentially inhibit metal-induced Aβ aggregation and reduce the production of reactive oxygen species (ROS). mdpi.com For example, derivatives like clioquinol (PBT1) and PBT2 have been shown to reverse the deposition of copper and zinc ions induced by Aβ and inhibit the formation of hydrogen peroxide. mdpi.comamegroups.cn

The chelation of iron is also a significant aspect of oxyquinoline's activity. researchgate.net Excessive iron can contribute to oxidative stress through the Fenton reaction, and chelating this iron can be a neuroprotective strategy. researchgate.net

The molecular consequences of this chelation are multifaceted. Beyond simply sequestering metal ions, some 8-hydroxyquinoline derivatives act as ionophores, capable of transporting metal ions across biological membranes. tandfonline.com This can help restore metal homeostasis. For instance, PBT2 is thought to influence the trans-synaptic effects of copper and zinc. mdpi.com The interaction of 8-hydroxyquinoline complexes with biological systems is complex, as the chelation of redox-active metals like copper and iron can have dual effects. While chelation can prevent ROS formation, the reduction of these metals by the compound could potentially promote it. mdpi.com

Table of Research Findings on Oxyquinoline's Metal Chelation

| Metal Ion | Disease Context | Molecular Consequence of Chelation | References |

|---|---|---|---|

| Copper (Cu²⁺) | Alzheimer's Disease | Inhibition of Cu-induced Aβ aggregation, reduction of ROS, restoration of metal homeostasis. | usask.caresearchgate.netmdpi.comamegroups.cn |

| Zinc (Zn²⁺) | Alzheimer's Disease | Reversal of Zn-induced Aβ deposition, inhibition of proteasome resistance. | tandfonline.commdpi.comamegroups.cn |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| 8-hydroxy-5-quinolinesulfonic acid | |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | |

| 8-hydroxyquinoline | |

| 8-hydroxyquinoline-2-carboxanilides | |

| BAX | |

| CDK4 | |

| CDK6 | |

| Clioquinol (PBT1) | |

| Copper | |

| CtpV | |

| Cyclin B1 | |

| Cyclin D1 | |

| Diiodohydroxyquinoline | |

| Fe(8-hq)3 | |

| IFN-γ | |

| IL-4 | |

| Iron | |

| p21 | |

| PBT2 | |

| Quinoxaline-1,4-di-N-oxide | |

| Ruthenium(II) | |

| Tris(8-hydroxyquinoline)iron (Feq3) |

Role in Modulating Dopamine Receptor Activity (D2/D3)

The dopamine D2-like receptors, which include the D2, D3, and D4 subtypes, are critical G-protein coupled receptors (GPCRs) in the central nervous system that primarily act by inhibiting the adenylate cyclase signaling pathway. nih.govmdpi.com The D2 and D3 receptors, in particular, have been a significant focus for drug development targeting psychiatric and neurodegenerative disorders. nih.gov Research into oxyquinoline derivatives has revealed their potential as potent modulators of D2 and D3 receptor activity.

In an effort to develop multifunctional drugs for Parkinson's disease, researchers designed hybrid molecules incorporating an oxyquinoline moiety for its iron-chelating properties and a dopamine D2/D3 agonist component. nih.gov Binding assays using HEK-293 cells expressing either D2 or D3 receptors were conducted to determine the inhibition constants (Ki) and functional agonist activity (EC50) of these novel compounds. nih.gov Structure-activity relationship (SAR) studies identified compounds (+)-19a and (-)-19b as highly potent agonists for both D2 and D3 receptors. nih.gov These findings highlight the potential of the oxyquinoline scaffold in the design of potent dopaminergic agents. nih.gov

Further investigations into structurally constrained analogues, specifically octahydrobenzo[f]quinoline derivatives, have provided more insight into the modulation of D2 and D3 receptors. nih.gov These hybrid compounds demonstrated that the inclusion of a piperazine (B1678402) moiety significantly enhanced binding affinity compared to non-hybrid versions. nih.gov Among the synthesized compounds, trans-octahydrobenzo[f]-quinolin-7-ol (compound 8) showed the highest affinity for both D2 and D3 receptors, with the (−)-isomer being the more active enantiomer. nih.gov

A unique pharmacophore model has been proposed based on these and other hybrid derivatives, suggesting three key centers for receptor interaction: two aromatic/hydrophobic centers and one cationic center. nih.gov The modulation of D2/D3 receptors by these compounds is significant, as these receptors are known to regulate locomotor activity and are implicated in the pathophysiology of conditions like Parkinson's disease and schizophrenia. nih.govcpn.or.krdrugbank.com

Table 1: Dopamine D2/D3 Receptor Activity of Selected Oxyquinoline Derivatives

| Compound | Receptor | Activity (EC50) | Binding Affinity (Ki) | Reference |

| (+)-19a | D2 | 1.69 nM | - | nih.gov |

| D3 | 0.74 nM | - | nih.gov | |

| (-)-19b | D2 | 4.51 nM | - | nih.gov |

| D3 | 1.58 nM | - | nih.gov | |

| (±)-8 (trans-octahydrobenzo[f]-quinolin-7-ol) | D2 | - | 49.1 nM | nih.gov |

| D3 | - | 14.9 nM | nih.gov | |

| 9 (9-hydroxy isomer of 8) | D2 | - | 219 nM | nih.gov |

| D3 | - | 72 nM | nih.gov |

Molecular Insights into Multidrug Resistance Reversal

Multidrug resistance (MDR) is a primary factor in the failure of chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters. mdpi.comnih.gov These transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2, function as efflux pumps that actively remove anticancer drugs from tumor cells, reducing their efficacy. mdpi.comnih.govsolvobiotech.comnih.gov A promising strategy to overcome MDR is the use of agents that can modulate the activity of these transporters. mdpi.comnih.govnih.gov

Oxyquinoline derivatives have emerged as potent agents for the reversal of multidrug resistance. mdpi.comnih.gov Studies have focused on synthesizing derivatives capable of inhibiting P-glycoprotein, one of the most well-studied efflux pumps. mdpi.comresearchgate.netnih.gov The general function of P-glycoprotein is to protect the body by removing substances from the intestines, brain, kidneys, and liver. medsafe.govt.nz Inhibition of this transporter can therefore increase the intracellular concentration of co-administered drugs. pharmacytimes.comtg.org.au

One study investigated a series of 1,4,5,6,7,8-hexahydro 5-oxo quinoline-3-carboxamide (B1254982) derivatives. mdpi.comnih.gov Their MDR reversal activity was assessed in P-gp overexpressing human uterine sarcoma cells (MES-SA-DX5) by measuring the efflux of Rhodamine 123, a known P-gp substrate. mdpi.comnih.gov The results showed that several of these derivatives significantly blocked P-gp-mediated efflux. mdpi.comnih.gov Specifically, compounds A2 (bearing a 4-bromophenyl moiety) and its tetrahydroquinoline counterpart B2 were identified as potent P-gp inhibitors and were also found to be relatively selective against cancer and MDR cells compared to non-resistant and non-cancerous cells. mdpi.comnih.gov

In another line of research, twelve 5-oxyisoquinoline derivatives were synthesized as analogues of zosuquidar, a known third-generation P-gp inhibitor. researchgate.netnih.gov These compounds were evaluated for their ability to inhibit the bacterial MDR ABC transporter LmrCD and the fungal transporter Pdr5. researchgate.netnih.gov Remarkably, four of the newly synthesized compounds demonstrated a greater reduction in transport activity than zosuquidar. researchgate.netnih.gov For the LmrCD transporter, some derivatives were up to fourfold more efficient, and for Pdr5, they were about twice as effective as the lead compound. researchgate.netnih.gov These findings underscore the potential of the oxyquinoline scaffold in developing effective MDR reversal agents by directly inhibiting the function of key ABC transporters. mdpi.comnih.govresearchgate.netnih.gov

Table 2: Multidrug Resistance Reversal Activity of Selected Oxyquinoline Derivatives

| Cell Line / Transporter | Derivative Type | Key Findings | Reference |

| MES-SA-DX5 (P-gp overexpressing) | 5-oxo-hexahydroquinoline and tetrahydroquinoline | Compounds A1, A2, B1, and B2 significantly blocked P-gp efflux. A2 and B2 showed selectivity against cancer/MDR cells. | mdpi.comnih.gov |

| LmrCD (bacterial ABC transporter) | 5-oxyisoquinoline | Four derivatives showed higher inhibitory power than zosuquidar, with some being up to fourfold more efficient. | researchgate.netnih.gov |

| Pdr5 (fungal ABC transporter) | 5-oxyisoquinoline | Some derivatives were approximately two times more effective at inhibiting transport than zosuquidar. | researchgate.netnih.gov |

Applications in Advanced Materials Science and Engineering

Luminescent Properties and Optoelectronic Device Integration

The unique luminescent characteristics of oxyquinoline and its complexes make them highly suitable for applications in light-emitting devices.

Mechanisms of Photoluminescence and Electroluminescence

The luminescence of oxyquinoline-based materials stems from the electronic transitions between molecular orbitals. In photoluminescence , the absorption of a photon excites an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of light. For oxyquinoline itself, photo-excitation can lead to the formation of zwitterionic isomers through the transfer of a hydrogen atom from the oxygen to the nitrogen atom, influencing its luminescent properties. wikipedia.org

Electroluminescence , on the other hand, is generated by the recombination of electrons and holes within a material when an electric current is passed through it. In the context of oxyquinoline complexes, such as those used in Organic Light-Emitting Diodes (OLEDs), charge carriers are injected from the electrodes into the organic layer. The recombination of these carriers forms an excited state (an exciton) which then decays radiatively to emit light. The efficiency of this process is a key factor in the performance of the device. researchgate.netdtic.mil

The specific wavelength of the emitted light can be tuned by modifying the chemical structure of the oxyquinoline ligand, for instance, by introducing electron-donating or electron-withdrawing groups. nih.gov This allows for the creation of materials that emit light across the visible spectrum, from blue to red. dtic.mil

Applications in Organic Light-Emitting Diodes (OLEDs)

Metal complexes of oxyquinoline, particularly tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in OLED technology. wikipedia.orgthermofisher.kriscience.in Alq3 is widely used as an electron-transporting and light-emitting layer in OLEDs, typically producing green light. iscience.inresearchgate.net The stability and luminescent efficiency of these complexes have been extensively studied to enhance OLED performance. iscience.inhpstar.ac.cn

The structure of an OLED typically consists of several layers, including a transparent anode, a hole-transporting layer, an emissive layer (often containing the oxyquinoline complex), and a metal cathode. When a voltage is applied, holes and electrons are injected into the organic layers, where they combine in the emissive layer to produce light. researchgate.net The performance of OLEDs, including their brightness and efficiency, is highly dependent on the properties of the materials used. researchgate.net

Research has also explored the use of other metal-oxyquinoline complexes, such as those with tin, zinc, and indium, to develop OLEDs with varied colors and improved characteristics. nih.govontosight.ai For instance, tin(IV) complexes with substituted oxyquinoline ligands have been synthesized and their photoluminescent and electroluminescent properties investigated, demonstrating the tunability of emission wavelengths. nih.gov

Design of Light-Emitting Materials Based on Oxyquinoline Complexes

The design of novel light-emitting materials based on oxyquinoline complexes focuses on several key aspects to optimize their performance in optoelectronic devices. A primary strategy involves the modification of the oxyquinoline ligand by introducing various substituents. wikipedia.org Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby tuning the emission color and quantum efficiency. nih.gov

Another approach is the selection of the central metal ion. Different metal ions, such as aluminum, zinc, tin, and indium, form complexes with distinct photophysical properties. nih.govontosight.ai The coordination geometry and the nature of the metal-ligand bond significantly influence the luminescent characteristics of the complex.

Furthermore, the creation of supramolecular structures, such as calixarenes functionalized with oxyquinoline pendants, offers another avenue for designing advanced light-emitting materials. researchgate.net These complex architectures can exhibit unique host-guest chemistry and photophysical behaviors, leading to materials with tailored properties for specific applications.

Development of Chemosensors and Biosensors

The ability of oxyquinoline to form stable complexes with various metal ions, often accompanied by a change in its fluorescence, makes it an excellent platform for the development of chemosensors and biosensors.

Metal Ion Sensing Mechanisms

Oxyquinoline and its derivatives act as chelating agents, binding to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. wikipedia.org This binding event often leads to a significant change in the electronic properties of the molecule, which can be detected through various spectroscopic techniques.

One common mechanism is the chelation-enhanced fluorescence (CHEF) effect. In its free form, the fluorescence of the oxyquinoline derivative may be quenched. Upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state. This results in a significant increase in fluorescence intensity, signaling the presence of the metal ion. nih.gov

Conversely, some metal ions can cause fluorescence quenching upon binding to the oxyquinoline-based sensor. This can occur through mechanisms such as heavy-atom effects or photoinduced electron transfer (PET) from the excited sensor to the metal ion. cdnsciencepub.com

The selectivity of the sensor for a particular metal ion can be engineered by modifying the structure of the oxyquinoline ligand to create a binding pocket that preferentially accommodates a specific ion based on its size, charge, and coordination preferences. epstem.net

Fluorescence-based Sensing Platforms

Fluorescence-based sensing platforms utilizing oxyquinoline derivatives offer high sensitivity and selectivity for the detection of various metal ions. epstem.netmdpi.com These sensors can be designed to operate in different environments, including aqueous solutions and biological systems.

For instance, fluorescent probes based on oxyquinoline have been developed for the detection of hazardous metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). nih.govcdnsciencepub.com These sensors often exhibit a "turn-on" or "turn-off" fluorescence response upon binding to the target ion. For example, a calixarene-based sensor with two oxyquinoline units showed a systematic decrease in its fluorescence emission in the presence of Hg²⁺, Cd²⁺, and Pb²⁺ ions. cdnsciencepub.com

In another study, a nontoxic fluorescent sensor based on 8-hydroxyquinoline (B1678124) was developed for imaging Cd²⁺ in living cells. nih.gov This sensor demonstrated an OFF-ON chelation enhancement of fluorescence, allowing for the selective visualization of intracellular cadmium. nih.gov

The versatility of oxyquinoline chemistry allows for its incorporation into various platforms, including small molecules, polymers, and nanoparticles, to create a wide range of fluorescent sensors with tailored properties for specific analytical or diagnostic applications.

Inability to Generate Article on "Oxyquinoline, D2, #2" Due to Ambiguous Chemical Identity

A comprehensive search and analysis of scientific and chemical databases has revealed that it is not possible to generate an article focusing solely on the chemical compound designated as "this compound". The provided name is not a standard, recognized chemical identifier and appears to be a non-specific or internal designation that corresponds to multiple distinct chemical compounds.